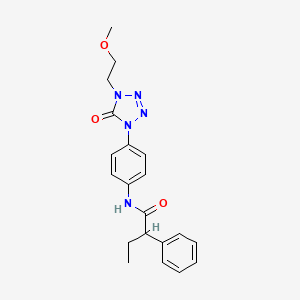
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazole derivatives are notable in medicinal chemistry and materials science due to their structural similarity to carboxylic acids and their unique electronic properties. Amides, such as "N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide," play a crucial role in drug design and development due to their stability, hydrogen bonding capabilities, and bioavailability enhancement.
Synthesis Analysis
The synthesis of tetrazole-containing compounds often involves cycloaddition reactions or substitution reactions where azides interact with nitriles or other electrophilic substrates under various conditions. For example, N-substituted benzothiazol-2-yl amides and derivatives can be synthesized through EDC coupling reactions, showcasing the versatility in synthesizing complex amides and tetrazole derivatives (Hassan, Khan, & Amir, 2012).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including their crystallographic analysis, provides insights into their planarity, substituent effects, and potential intermolecular interactions. Studies on compounds like 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole reveal detailed crystal structures, helping to understand the geometric and electronic properties that influence their reactivity and interactions (Al-Hourani et al., 2015).
科学的研究の応用
Medicinal Chemistry and Pharmacology
Research in the field of medicinal chemistry and pharmacology has focused on the synthesis and evaluation of compounds with potential therapeutic effects. For example, studies on derivatives related to the chemical structure of interest have shown promising anticonvulsant and neuroprotective effects, highlighting the potential for developing new therapeutic agents in these areas (Hassan, Khan, & Amir, 2012). Additionally, compounds with a similar structural motif have been evaluated for their anticancer activity, demonstrating the relevance of such molecules in the development of novel cancer treatments (Kong, Lv, Yan, Chang, & Wang, 2018).
Neuroprotective Effects
The neuroprotective properties of related compounds have been explored, with findings suggesting that specific derivatives can effectively protect neuronal cells from damage, which could be beneficial for treating neurological disorders (Hassan, Khan, & Amir, 2012).
Anticancer Potential
Research into the anticancer potential of compounds structurally similar to N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide has revealed that certain derivatives can induce cell death in cancer cells through mechanisms such as necroptosis and apoptosis, depending on the concentration. This dual mode of action provides insights into the design of versatile anticancer agents (Kong, Lv, Yan, Chang, & Wang, 2018).
特性
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-3-18(15-7-5-4-6-8-15)19(26)21-16-9-11-17(12-10-16)25-20(27)24(22-23-25)13-14-28-2/h4-12,18H,3,13-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXCNIKPKKNJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2483630.png)
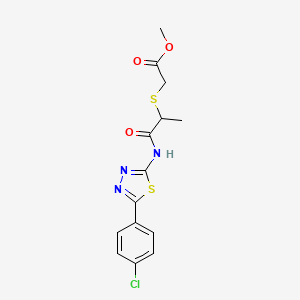
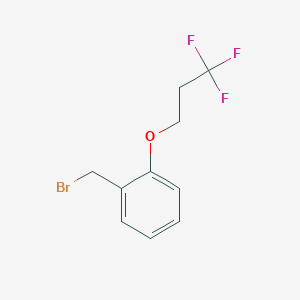
![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)

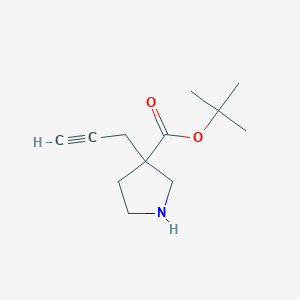
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)
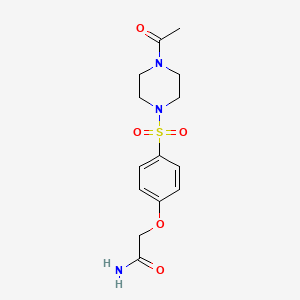
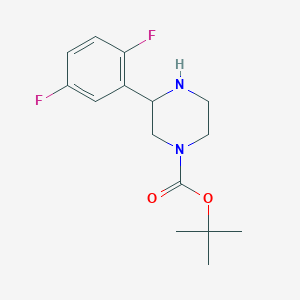

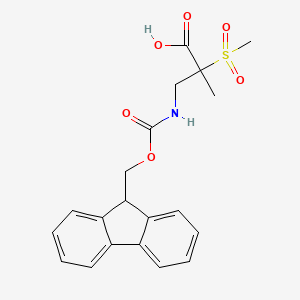
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)